

A Comprehensive Technical Guide to the Synthesis of UCM-05194

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: UCM-05194

Cat. No.: B611547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for **UCM-05194**, a potent and selective agonist of the lysophosphatidic acid receptor 1 (LPA1). The information presented is collated from the primary scientific literature, offering a detailed protocol for its chemical preparation. **UCM-05194**, also referred to as (S)-17 in seminal publications, has demonstrated efficacy in the amelioration of neuropathic pain, making its synthesis a topic of significant interest for researchers in pain management and GPCR-targeted drug discovery.[1][2][3]

Chemical Identity and Properties

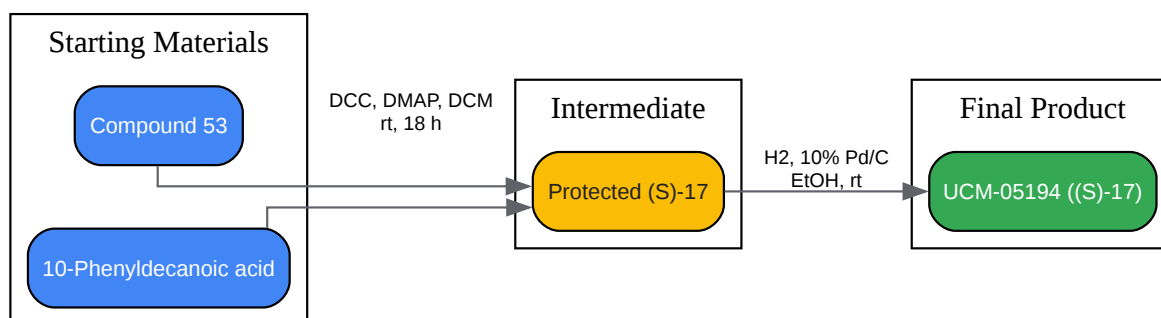
UCM-05194 is chemically known as (2S)-1-Bromo-3-(phosphonoxy)propan-2-yl 10-phenyldecanoate.[4] Key properties are summarized in the table below.

Identifier	Value
IUPAC Name	(2S)-1-Bromo-3-(phosphonoxy)propan-2-yl 10-phenyldecanoate
CAS Number	2411412-36-5 (S-isomer)[4]
Molecular Formula	C ₁₉ H ₃₀ BrO ₆ P[4]
Molecular Weight	465.32 g/mol [4]
Appearance	Solid[5]

Synthesis Pathway

The synthesis of **UCM-05194** involves a multi-step process, which is detailed in the following sections. The overall synthetic scheme is depicted in the diagram below.

Synthesis Workflow Diagram



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Caption: Synthesis pathway of **UCM-05194** from starting materials to the final product.

Experimental Protocols

The following protocols are adapted from the peer-reviewed publication by González-Gil et al. in the Journal of Medicinal Chemistry.[1]

Step 1: Synthesis of the Protected Intermediate

This step involves the esterification of a protected glycerol derivative with 10-phenyldecanoic acid.

- Reagents and Materials:
 - Protected glycerol derivative (referred to as compound 53 in the source literature)
 - 10-Phenyldecanoic acid
 - N,N'-Dicyclohexylcarbodiimide (DCC)
 - 4-Dimethylaminopyridine (DMAP)
 - Dichloromethane (DCM)
- Procedure:
 - To a solution of 10-phenyldecanoic acid in dichloromethane (DCM), add the protected glycerol derivative (53), N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP).
 - The reaction mixture is stirred at room temperature for 18 hours.
 - Upon completion, the reaction is worked up and purified to yield the protected intermediate.
- Yield: 68-73%^[1]

Step 2: Deprotection to Yield UCM-05194 ((S)-17)

The final step is the deprotection of the intermediate to afford the target compound, **UCM-05194**.

- Reagents and Materials:
 - Protected intermediate from Step 1

- 10% Palladium on carbon (Pd/C)
- Ethanol (EtOH)
- Hydrogen gas (H₂)
- Procedure:
 - The protected intermediate is dissolved in ethanol.
 - 10% Palladium on carbon is added to the solution.
 - The mixture is stirred under a hydrogen atmosphere at room temperature.
 - After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the final product, **UCM-05194**.
- Yield: 97-99%^[1]

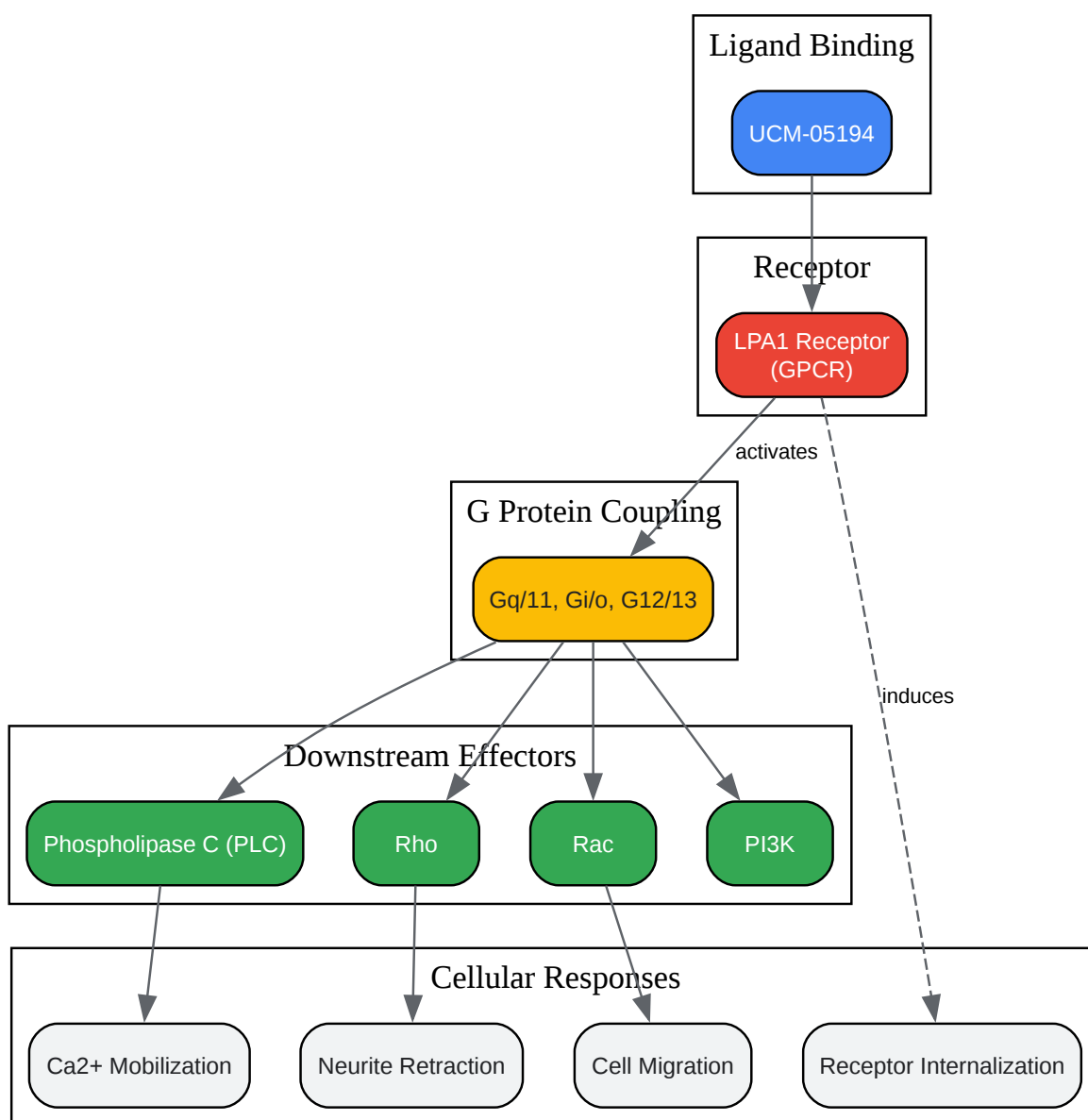
Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and activity of **UCM-05194**.

Parameter	Value	Reference
Synthesis Yields		
Esterification Step	68-73%	[1]
Deprotection Step	97-99%	[1]
Biological Activity		
LPA1 Receptor Agonism (EC ₅₀)	0.24 μM	[1][5]
LPA1 Receptor Binding Affinity (K _D)	19.6 nM	[1]
Maximal Efficacy (E _{max})	118%	[1]

Signaling Pathway of LPA1 Receptor Activation

UCM-05194 functions as an agonist at the LPA1 receptor, which is a G protein-coupled receptor (GPCR). Activation of LPA1 initiates several downstream signaling cascades.



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Caption: Simplified signaling pathway of the LPA1 receptor upon activation by **UCM-05194**.

This guide provides a foundational understanding of the synthesis and mechanism of action of **UCM-05194**. For complete experimental details and characterization data, readers are encouraged to consult the primary literature cited.

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References

- [1. A novel agonist of the type 1 lysophosphatidic acid receptor \(LPA1\), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis of UCM-05194]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611547/docs#a-comprehensive-technical-guide-to-the-synthesis-of-ucm-05194\]](https://www.benchchem.com/product/b611547/docs#a-comprehensive-technical-guide-to-the-synthesis-of-ucm-05194)

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